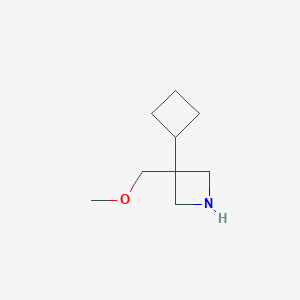
3-Cyclobutyl-3-(methoxymethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-3-(methoxymethyl)azetidine is a chemical compound with the molecular formula C9H17NO It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane
Preparation Methods
The synthesis of 3-Cyclobutyl-3-(methoxymethyl)azetidine involves several steps. One common method includes the reaction of cyclobutylamine with formaldehyde and methanol under specific conditions to form the desired azetidine ring. The reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in a solvent system like acetonitrile/methanol (9:1 ratio) at elevated temperatures (around 60°C) for a few hours .
Chemical Reactions Analysis
3-Cyclobutyl-3-(methoxymethyl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
3-Cyclobutyl-3-(methoxymethyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3-(methoxymethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to exhibit significant ring strain, which makes it reactive under certain conditions. This reactivity allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Cyclobutyl-3-(methoxymethyl)azetidine can be compared with other similar compounds such as azetidine, aziridine, and pyrrolidine:
Azetidine: Similar four-membered ring structure but without the cyclobutyl and methoxymethyl substituents.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
The uniqueness of this compound lies in its specific substituents and the balance of ring strain and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-cyclobutyl-3-(methoxymethyl)azetidine |
InChI |
InChI=1S/C9H17NO/c1-11-7-9(5-10-6-9)8-3-2-4-8/h8,10H,2-7H2,1H3 |
InChI Key |
FYQOGJRSBQHDKP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CNC1)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
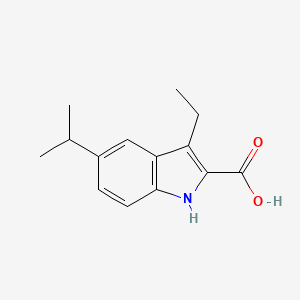
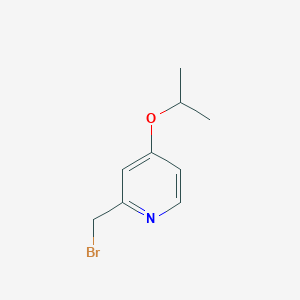

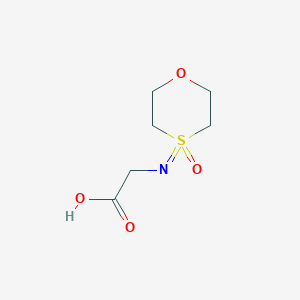
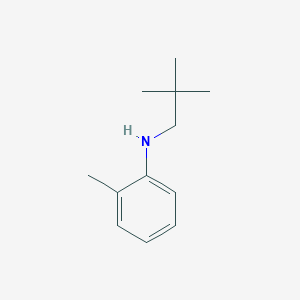
![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)
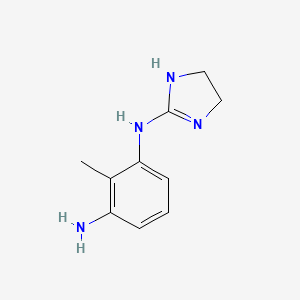

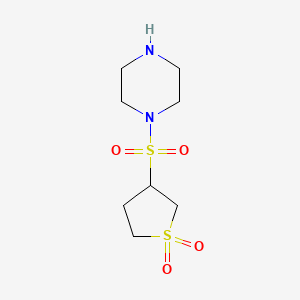


![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)
